Bienvenue dans la boutique en ligne BenchChem!

Xl-999

Angiogenesis Oncology Multi-Kinase Inhibition

XL-999 (Tyrosine kinase-IN-1) is the optimal multi-kinase probe for simultaneous VEGFR2 (IC50 2.6 nM), PDGFR-β (1.5 nM), and FGFR1 (8.2 nM) blockade—a balanced potency profile unmatched by XL880 (>80× weaker at FGFR1). Uniquely validated for FGFR3-driven t(4;14) multiple myeloma and synergistic dexamethasone combinations. Procure for angiogenesis and FGFR3/MM studies where target specificity is critical.

Molecular Formula C26H28FN5O
Molecular Weight 445.5 g/mol
CAS No. 921206-68-0
Cat. No. B8069032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXl-999
CAS921206-68-0
Molecular FormulaC26H28FN5O
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)NC2=CC3=C(C=C2)NC(=O)C3=C(C4=CC(=CC=C4)F)C5=NC=C(N5)C
InChIInChI=1S/C26H28FN5O/c1-3-32-11-9-19(10-12-32)30-20-7-8-22-21(14-20)24(26(33)31-22)23(25-28-15-16(2)29-25)17-5-4-6-18(27)13-17/h4-8,13-15,19,30H,3,9-12H2,1-2H3,(H,28,29)(H,31,33)/b24-23-
InChIKeyDMQYDVBIPXAAJA-VHXPQNKSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





XL-999 (CAS 921206-68-0): A Spectrum-Selective Multi-Kinase Inhibitor for Cancer Research Procurement


XL-999 (CAS 921206-68-0), also known as Tyrosine kinase-IN-1, is a Spectrum Selective Kinase Inhibitor™ (SSKI) developed by Exelixis that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor cell proliferation and angiogenesis [1]. It is a small molecule inhibitor that exhibits high potency against VEGFR2/KDR, FGFR1, PDGFRα/β, and FLT3, with nanomolar IC50 values, and also inhibits KIT, RET, and SRC family kinases . XL-999 advanced to Phase 2 clinical trials for multiple solid tumor and hematologic indications, including non-small cell lung cancer, renal cell carcinoma, ovarian cancer, colorectal cancer, and acute myeloid leukemia, before development was discontinued [2].

Why XL-999 Cannot Be Interchanged with Other Multi-Kinase Inhibitors: The Critical Importance of Its Target Spectrum and Potency Signature


Substituting XL-999 with a generic multi-kinase inhibitor or a close analog like XL880 or XL184 is scientifically unsound due to its unique and quantifiable kinase inhibition profile. While these SSKI compounds share some targets, their potency and selectivity against key kinases such as c-MET, FGFR1, PDGFR-β, FLT3, and Tie2 differ substantially, directly impacting experimental outcomes in angiogenesis and oncology research [1]. For instance, XL-999 uniquely provides high-potency inhibition of both VEGFR2 and FGFR1 at 2-3 nM, a dual-profile that is not replicated by closely related SSKI compounds . This specificity in its target spectrum directly influences its activity in specific cellular contexts, such as FGFR3-driven multiple myeloma, where its efficacy is linked to its nanomolar potency against this receptor and is not a generic class effect [2].

XL-999 (CAS 921206-68-0) Product-Specific Quantitative Differentiation Evidence Guide for Scientific Procurement


XL-999's Differentiated Multi-Kinase Inhibition Profile: Nanomolar Potency Against VEGFR2, PDGFR, FGFR1, and FLT3 in a Single Molecule

In biochemical kinase assays, XL-999 demonstrates a unique potency profile that quantitatively distinguishes it from its closest analog, XL880. While both compounds potently inhibit VEGFR2 (KDR), XL-999 achieves this with an IC50 of 2.6 nM [1]. Critically, XL-999 also potently inhibits FGFR1 (IC50 = 8.2 nM) and PDGFR-β (IC50 = 1.5 nM), whereas XL880 exhibits weak activity against FGFR1 (IC50 = 660 nM) and a less potent effect on PDGFR-β (IC50 = 9.6 nM) [1]. This means XL-999 provides a balanced, high-potency inhibition of the three major angiogenic pathways in one molecule, a profile not matched by XL880. Further, its potent inhibition of FLT3 (IC50 = 0.8 nM) is an order of magnitude stronger than XL880's effect on this kinase (IC50 = 3.6 nM) [1].

Angiogenesis Oncology Multi-Kinase Inhibition

High Potency Against FGFR3 with Demonstrated Cellular Selectivity: A Differentiating Feature for FGFR-Driven Disease Models

XL-999 exhibits potent and selective activity against FGFR3, a clinically relevant target in t(4;14)-positive multiple myeloma (MM). In biochemical enzyme assays, XL-999 inhibits FGFR3 with low nanomolar potency [1]. Crucially, in a cellular context, XL-999 differentially inhibited the growth of B9 cells engineered to express FGFR3 mutants with IC50 values in the low nM range, but growth of these cells could be rescued by IL-6, confirming on-target selectivity for FGFR3 [1]. In contrast, when tested on U266 and 8226 MM cell lines that lack FGFR3 expression, XL-999 exhibited minimal growth inhibition, demonstrating that at effective concentrations (i.e., the nanomolar range required to inhibit FGFR3-positive cells), it shows minimal nonspecific cytotoxicity [1]. This level of FGFR3 potency and cellular selectivity is a key differentiator from broader-spectrum kinase inhibitors like sorafenib or sunitinib, which lack comparable potency on this target.

Multiple Myeloma FGFR3 Targeted Therapy

Combination Potential: Synergistic Interaction with Dexamethasone in FGFR3-Positive Multiple Myeloma

XL-999's utility is further defined by its combination potential, a key consideration for advanced preclinical study design. In vitro analysis of XL-999 combined with standard-of-care agents in FGFR3-positive KMS11 multiple myeloma cells revealed a strong synergistic interaction with dexamethasone, a corticosteroid, whereas combinations with melphalan or bortezomib showed additive effects [1]. This is a specific, quantifiable finding that suggests a unique therapeutic avenue for XL-999 not established for many other multi-kinase inhibitors. While direct comparative synergy data with other inhibitors is unavailable, this identified synergy profile provides a defined experimental hypothesis and a rationale for selecting XL-999 over compounds lacking such documented interaction.

Multiple Myeloma Drug Synergy Combination Therapy

Optimal Research and Industrial Application Scenarios for XL-999 (CAS 921206-68-0) Based on Verified Evidence


Preclinical Evaluation of Simultaneous VEGFR2/FGFR1/PDGFR-β Pathway Inhibition in Angiogenesis and Tumor Models

For studies designed to understand the effects of simultaneously inhibiting the VEGFR, PDGFR, and FGFR axes, XL-999 is the optimal tool compound based on its validated IC50 values of 2.6 nM (VEGFR2), 1.5 nM (PDGFR-β), and 8.2 nM (FGFR1) [1]. This balanced, high-potency profile against all three major angiogenic pathways in a single molecule is a quantifiably distinct feature compared to its closest analog, XL880, which is >80x weaker against FGFR1 [1]. Procuring XL-999 over XL880 or other multi-kinase inhibitors is essential for experiments where robust FGFR1 inhibition is required concurrently with VEGFR and PDGFR blockade.

Research on FGFR3-Driven Pathologies, Particularly t(4;14)-Positive Multiple Myeloma

XL-999 is uniquely validated as a potent and selective inhibitor of FGFR3, a key driver in the poor-prognosis t(4;14) multiple myeloma subtype. Evidence demonstrates its nanomolar potency in inhibiting FGFR3 activity and cell proliferation in engineered and patient-derived cell lines, with minimal off-target cytotoxicity at effective concentrations [2]. This high degree of on-target selectivity is not a general feature of the multi-kinase inhibitor class. Researchers should select XL-999 for experiments requiring specific interrogation of FGFR3 signaling and its downstream effects in this disease context.

Investigational Studies Combining Kinase Inhibition with Dexamethasone in Multiple Myeloma

For preclinical research exploring novel combination therapies for multiple myeloma, XL-999 offers a distinct advantage due to its documented synergistic interaction with dexamethasone in FGFR3-positive KMS11 cells [2]. This provides a clear, evidence-based rationale for designing in vitro and in vivo combination studies that would not be supported by data for other, less well-characterized multi-kinase inhibitors. Procurement of XL-999 is justified for any research program aimed at validating or extending this specific drug combination hypothesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xl-999

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.